molecular formula C6H6O4 B154983 3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one CAS No. 1968-51-0

3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one

Cat. No.: B154983
CAS No.: 1968-51-0
M. Wt: 142.11 g/mol
InChI Key: MOHHRUXIPJXZBS-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one is an organic compound belonging to the pyranone family It is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom, with hydroxymethyl and hydroxy groups attached to the second and third carbon atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one can be achieved through several methods. One common approach involves the condensation of a suitable aldehyde with a dihydroxyacetone derivative under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the pyranone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity. The purification of the final product is usually achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding diol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents, such as acyl chlorides or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 2-Carboxymethyl-3-hydroxy-pyran-4(1H)-one.

    Reduction: 2-Hydroxymethyl-3-hydroxy-hexane.

    Substitution: 2-Acylmethyl-3-hydroxy-pyran-4(1H)-one.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound has shown potential as an enzyme inhibitor, which could be useful in studying metabolic pathways.

    Medicine: Preliminary research suggests that it may have antimicrobial and antioxidant properties, making it a candidate for drug development.

    Industry: It can be used as an intermediate in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of an enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxymethyl-3-hydroxy-pyran-2-one
  • 2-Hydroxymethyl-3-hydroxy-pyran-5(1H)-one
  • 2-Hydroxymethyl-3-hydroxy-pyran-6(1H)-one

Uniqueness

3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-hydroxy-2-(hydroxymethyl)pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,7,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHHRUXIPJXZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C(C1=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432107
Record name 2-Hydroxymethyl-3-hydroxy-pyran-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1968-51-0
Record name 2-Hydroxymethyl-3-hydroxy-pyran-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium hydroxide (4 g, 100 mmol, 1.25 eq.) dissolved in 10 ml distalled water was added to a solution of 3-hydroxy-pyran-4(1H)-one (8.96 g, 80 mmol, 1 eq.) in 50 ml methanol and allowed to stir at room temperature for 5 minutes. 16 ml (200 mmol, 2.5 eq.) of 35% formaldehyde solution was added dropwise over 15 minutes and the solution was stirred overnight. After adjustment to pH 1 with 37% w/v hydrochloric acid, the reaction mixture was concentrated in vacuo to dryness and the resulting solid was extracted with 2×100 ml of isopropanol at 90° C. The isopropanol extracts were concentrated to yield the crude products. Recrystallisation from isopropanol afforded 9.7 g (85.4%) of the pure title product as a white crystalline solid. m.p. 154-156° C. [lit. 148-150° C. (Tate and Miller., 1964)].
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
8.96 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three
Yield
85.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The research article [] investigates the reaction of a specific carbohydrate derivative, methyl 4,6-O-benzylidene-2-O-toluene-p-sulphonyl-α-D-ribo-hexopyranosid-3-ulose, with triethylamine-methanol. The formation of 3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, alongside other products, provides insights into the reactivity of the starting carbohydrate derivative and the potential for generating modified sugar molecules. The study focuses on understanding reaction mechanisms and product distribution rather than the specific properties or applications of this compound itself.

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